molecular formula C7H5BrClN5 B3047017 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1337962-43-2

5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B3047017
CAS No.: 1337962-43-2
M. Wt: 274.50
InChI Key: OIODDLORQJOJHH-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, chlorine, and a pyrazole moiety

Scientific Research Applications

5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-5-bromopyrimidine.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, where 1H-pyrazole reacts with the pyrimidine core under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The pyrazole and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound .

Comparison with Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole moiety and exhibits similar reactivity.

    2-chloro-5-bromopyrimidine: Similar pyrimidine core with halogen substitutions.

    1H-pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with potential biological activity.

Uniqueness: 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and pyrazole moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-6-chloro-2-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN5/c8-4-5(9)12-7(13-6(4)10)14-3-1-2-11-14/h1-3H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIODDLORQJOJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=C(C(=N2)Cl)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213858
Record name 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337962-43-2
Record name 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337962-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g (3.7 mmol) of 5-bromo-6-chloro-2-(methylsulfinyl)pyrimidine-4-amine (intermediate 2) was suspended in 10 ml of DMF. To this suspension were added 0.33 g (4.8 mmol) de pyrazole and 0.8 g of cesium carbonate. The reaction mixture was turned immediately light yellow color and allowed to stir at room temperature for about 1 to 2 hours. After nearly complete conversion to the corresponding monosubstituted derivative as was indicated by TLC the solution was poured onto 100 ml of cool water. The formed precipitated was filtered, washed with water and dried to afford 0.66 g (65%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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